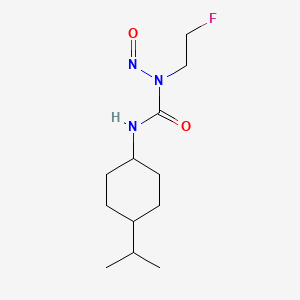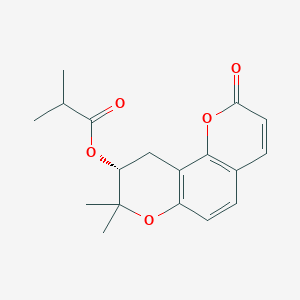
(R)-O-isobutyroyllomatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-O-isobutyroyllomatin is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-O-isobutyroyllomatin typically involves several steps, starting from readily available precursors. One common method includes the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often involve controlled temperatures and the use of solvents that can stabilize the intermediate compounds formed during the synthesis.
Industrial Production Methods
On an industrial scale, the production of ®-O-isobutyroyllomatin may involve more efficient and scalable methods. These can include continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures that the final product is of high purity.
化学反应分析
Types of Reactions
®-O-isobutyroyllomatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.
Substitution: ®-O-isobutyroyllomatin can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
The reactions involving ®-O-isobutyroyllomatin typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
®-O-isobutyroyllomatin has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: ®-O-isobutyroyllomatin is used in the production of fine chemicals and pharmaceuticals, where its specific stereochemistry is crucial for the desired activity.
作用机制
The mechanism by which ®-O-isobutyroyllomatin exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, metabolic pathways, and gene expression regulation.
相似化合物的比较
Similar Compounds
(S)-O-isobutyroyllomatin: The enantiomer of ®-O-isobutyroyllomatin, which has different biological activities due to its opposite stereochemistry.
O-isobutyroyllomatin: The racemic mixture containing both ® and (S) forms.
Other chiral lactones: Compounds with similar structures but different substituents or stereochemistry.
Uniqueness
®-O-isobutyroyllomatin is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological targets. This makes it a valuable compound in research and industrial applications where stereochemistry is crucial.
属性
分子式 |
C18H20O5 |
|---|---|
分子量 |
316.3 g/mol |
IUPAC 名称 |
[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C18H20O5/c1-10(2)17(20)21-14-9-12-13(23-18(14,3)4)7-5-11-6-8-15(19)22-16(11)12/h5-8,10,14H,9H2,1-4H3/t14-/m1/s1 |
InChI 键 |
PKHNHXIOSSYBJU-CQSZACIVSA-N |
手性 SMILES |
CC(C)C(=O)O[C@@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C |
规范 SMILES |
CC(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



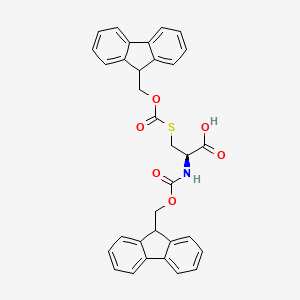
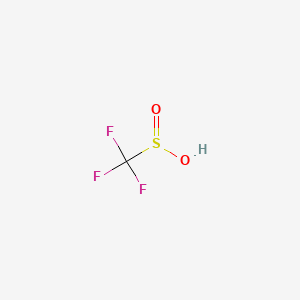
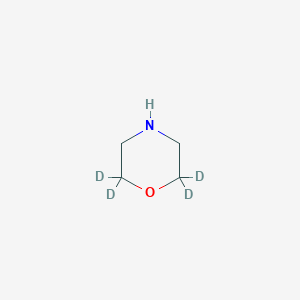


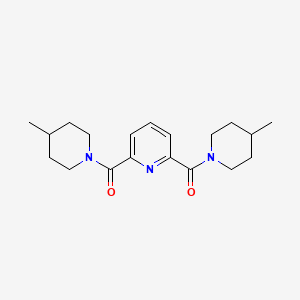
![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)
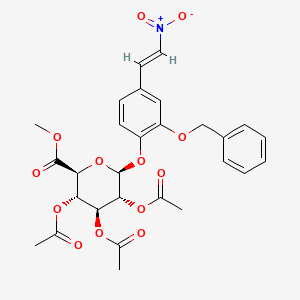
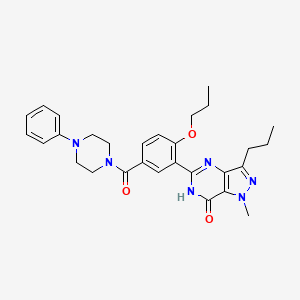
![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)
